

Navigating the Acquisition and Application of Enriched Tellurium-122: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Tellurium-122

Cat. No.: B082960

[Get Quote](#)

For researchers, scientists, and professionals in drug development, the procurement and utilization of specific stable isotopes are critical for advancing scientific frontiers. Enriched **Tellurium-122** (¹²²Te), a stable isotope of tellurium, is a key starting material in the production of radiopharmaceuticals, particularly Iodine-122 (¹²²I), which is used in medical imaging. This technical guide provides an in-depth overview of the cost, availability, and experimental considerations for enriched **Tellurium-122**.

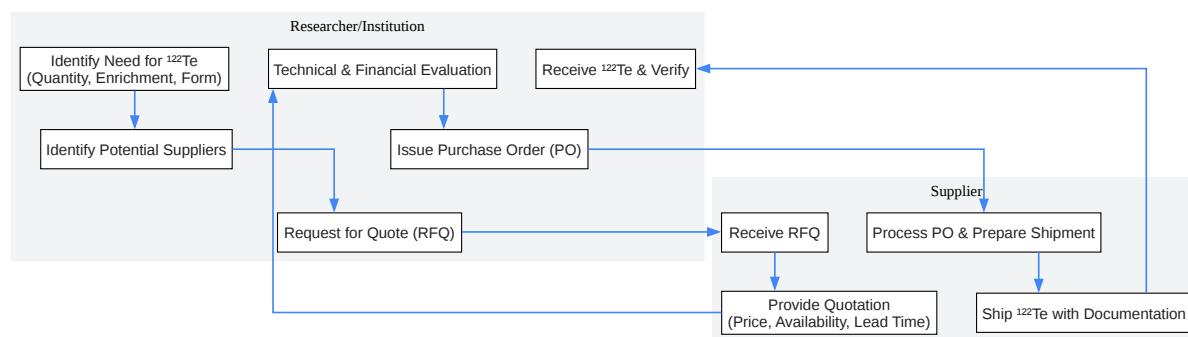
Availability and Suppliers

Enriched **Tellurium-122** is available from a specialized group of global suppliers. It is typically offered in milligram to gram quantities, with enrichment levels varying by supplier and production batch. The most common chemical forms available are elemental metal powder and tellurium dioxide (TeO₂).^{[1][2][3][4][5]} Researchers should anticipate that the acquisition of enriched isotopes is not an off-the-shelf purchase but a process that requires direct engagement with suppliers to ascertain current stock and lead times.

The table below summarizes the key specifications for commercially available enriched **Tellurium-122**.

Supplier/Manufacturer	Available Chemical Forms	Typical Enrichment Levels (%)
American Elements	Metal, Powder, Ingot, Sputtering Targets	Custom, generally available
Trace Sciences International	Metal, Oxide	91 - 93+[1]
BuyIsotope.com (Neonest AB)	Metal Powder (Te), Oxide (TeO ₂)	>95% (Request for quote)[2][3] [4]
Urenco Stable Isotopes	Various chemical forms	>99[6]
National Isotope Development Center (NIDC)	Metal Solid, Oxide	94-97[7]
Cambridge Isotope Laboratories, Inc. (CIL)	Metal	98.0%[8]
Goss Scientific	Metal	(Request for quote)[9]
Novachem	Metal	98%[10]

Cost Structure


The pricing of enriched **Tellurium-122** is not publicly listed and is provided on a case-by-case basis through a formal quotation process. The cost is influenced by several factors:

- Enrichment Level: Higher isotopic purity demands more extensive and costly enrichment processes.
- Quantity: Price per unit mass may decrease with larger orders.
- Chemical Form: The requested chemical form (e.g., metal powder vs. oxide) can affect the final price.
- Market Demand: Global demand for ¹²²Te and its end-products, such as medical isotopes, can impact pricing.

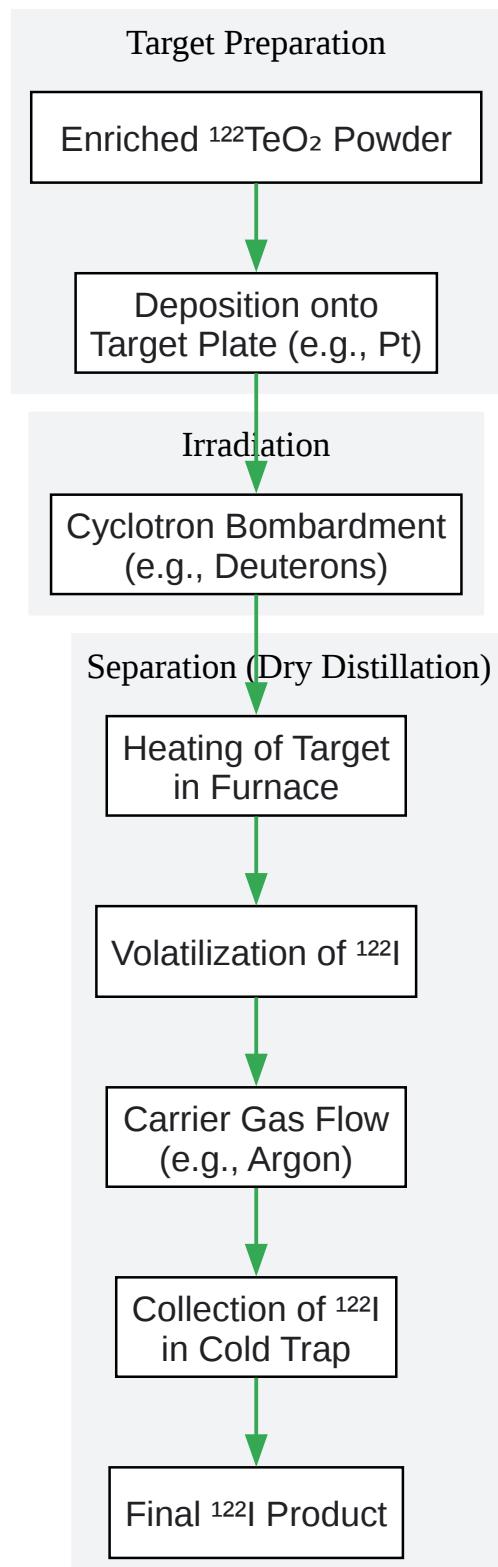
To obtain a price for enriched **Tellurium-122**, researchers must contact the suppliers directly and provide their specific requirements, including the desired quantity, enrichment level, and chemical form.

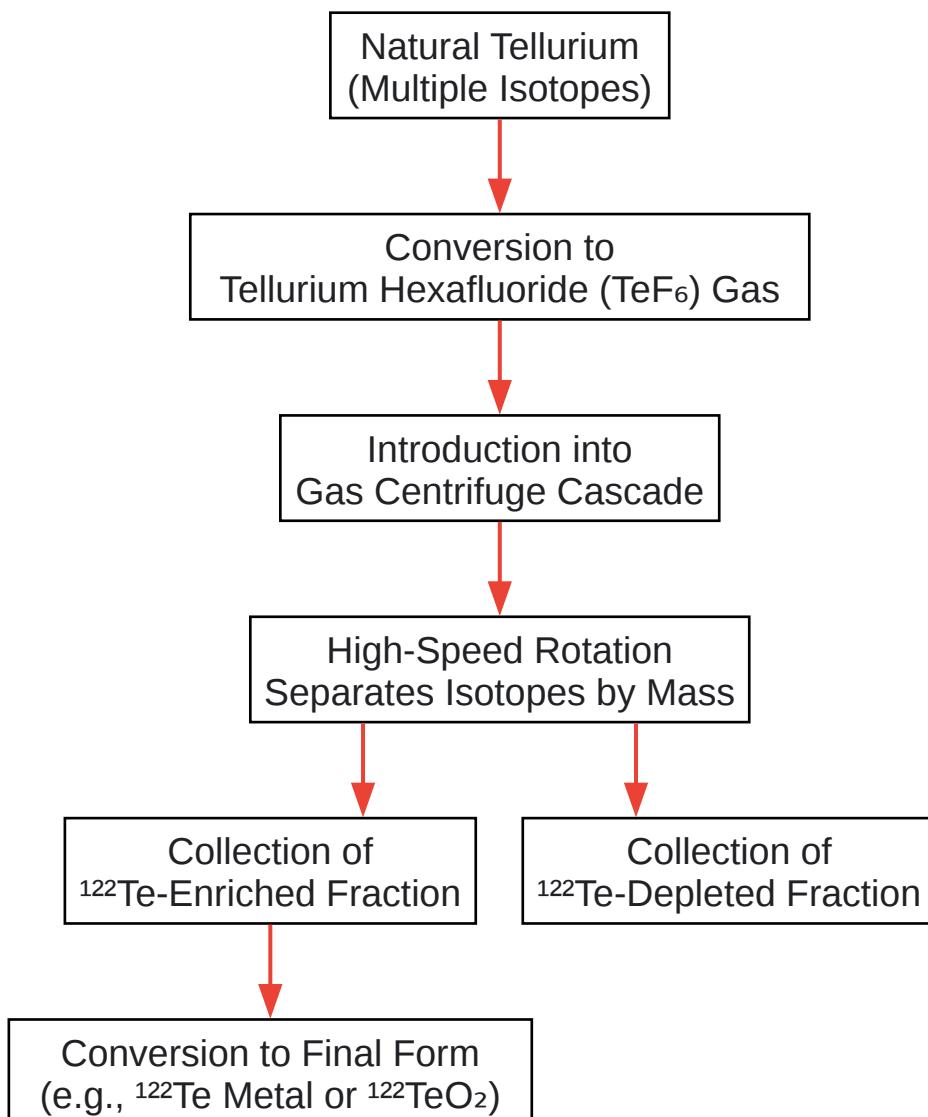
The Procurement Workflow

The process of acquiring enriched **Tellurium-122** involves several key steps, from initial inquiry to final delivery. This workflow ensures that the specific needs of the researcher are met and that all regulatory requirements are addressed.

[Click to download full resolution via product page](#)

*Procurement workflow for enriched **Tellurium-122**.*


Production of Iodine-122: An Experimental Overview


The primary application of enriched **Tellurium-122** in the pharmaceutical and research sectors is for the production of the radioisotope Iodine-122.[1][6] This is typically achieved through proton or deuteron bombardment in a cyclotron.

Experimental Protocol Outline:

- **Target Preparation:** Enriched ^{122}Te , often in the form of TeO_2 , is deposited onto a target plate, which is commonly made of platinum or gold.^[3] The tellurium material may be melted onto the plate to ensure good thermal contact and stability under the high temperatures of irradiation.
- **Cyclotron Irradiation:** The prepared target is bombarded with a beam of protons or deuterons in a cyclotron. The nuclear reaction, such as $^{122}\text{Te}(\text{d},2\text{n})^{122}\text{I}$, transmutes the stable **Tellurium-122** into radioactive Iodine-122.
- **Separation of ^{122}I :** Following irradiation, the Iodine-122 must be separated from the bulk tellurium target material. A common and efficient method for this is dry distillation (thermochromatography).^[6]
 - The irradiated target is heated in a furnace to a temperature above the sublimation point of iodine (around 750°C).
 - An inert carrier gas, such as argon or helium, is passed over the heated target.
 - The volatile Iodine-122 is carried away by the gas stream.
 - The gas is then passed through a cooled trap, where the Iodine-122 condenses and is collected.
- **Quality Control:** The final product is subjected to quality control measures to determine its radiochemical purity and activity.

The following diagram illustrates the general workflow for the production of Iodine-122 from an enriched **Tellurium-122** target.

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Thermal Desorption of Iodine-123 from Tellurium-122 Oxide Irradiated by Deuterons | Scientific.Net [scientific.net]

- 2. www-pub.iaea.org [www-pub.iaea.org]
- 3. Cyclotron isotopes and radiopharmaceuticals [inis.iaea.org]
- 4. www-pub.iaea.org [www-pub.iaea.org]
- 5. tracesciences.com [tracesciences.com]
- 6. mdpi.com [mdpi.com]
- 7. Cyclotron production of radioactive isotopes for medical use - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Urenco [urenco.com]
- 9. Expanding the PET radioisotope universe utilizing solid targets on small medical cyclotrons - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Isotopes of tellurium - Wikipedia [en.wikipedia.org]
- To cite this document: BenchChem. [Navigating the Acquisition and Application of Enriched Tellurium-122: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b082960#cost-and-availability-of-enriched-tellurium-122]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com